molecular formula C16H24O2Si3 B7823310 Bis(dimethylsilyloxy)-diphenylsilane

Bis(dimethylsilyloxy)-diphenylsilane

Cat. No.: B7823310
M. Wt: 332.61 g/mol
InChI Key: SBURHUAIGVFSSI-UHFFFAOYSA-N
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Description

Bis(dimethylsilyloxy)-diphenylsilane is a specialized organosilicon compound serving as a critical building block and functional additive in advanced materials research. Its molecular structure, featuring a central diphenylsilane unit, is engineered to break π-conjugation in polymer backbones, a property highly valued in the development of wide-bandgap materials for optoelectronics . This makes it a compound of interest for synthesizing novel polymers, such as poly(azomethine)s and poly(p-phenylvinylene)s, which require high thermal stability and specific optical properties . The incorporation of diphenylsilane moieties is a recognized strategy to enhance the thermal and morphological stability of resulting materials due to their bulky and rigid chemical structure . In industrial research, similar diphenylsilane derivatives are employed as key components in the synthesis of high-performance silicone resins and elastomers, where they can act as crosslinkers or modifiers to improve thermal resistance and mechanical strength . The reactive silyloxy groups in its structure further provide sites for further chemical modification, enabling researchers to tailor the compound's properties for specific applications, from creating heat-resistant coatings to novel precursors for silicon-based polymers. This product is intended for research and development purposes exclusively and is not for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

bis(dimethylsilyloxy)-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2Si3/c1-19(2)17-21(18-20(3)4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,19-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBURHUAIGVFSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[SiH](C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

172919-28-7
Details Compound: Poly[oxy(diphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]-
Record name Poly[oxy(diphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172919-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

332.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17875-55-7
Record name 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17875-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Applications in Materials Science

The compound is also utilized in surface modification processes to enhance the hydrophobicity of materials. By applying bis(dimethylsilyloxy)-diphenylsilane to surfaces, researchers can create coatings that repel water and reduce surface energy, making it valuable for applications in protective coatings and sealants.

3.1. Synthesis of Functionalized Silanes

In organic synthesis, this compound serves as a precursor for creating functionalized silanes, which can be used as coupling agents or adhesion promoters in composite materials.

3.2. Catalysis and Hydroelementation Reactions

Recent studies have highlighted its role in catalysis, particularly in hydroelementation reactions involving diynes and alkynes. The compound's silyl groups facilitate regioselective additions, leading to high yields of desired products.

4.1. Hydroelementation of Diynes

A study demonstrated the effectiveness of this compound in the hydroelementation of conjugated diynes, showcasing its ability to enhance reaction selectivity and yield under controlled conditions . The results indicated that varying the steric hindrance of substituents significantly influenced product distribution.

4.2. Development of Silicone Elastomers

Another case involved using this compound in formulating silicone elastomers with improved thermal stability and mechanical properties . The study reported that incorporating this silane into the polymer matrix resulted in enhanced performance metrics compared to traditional silicone formulations.

Mechanism of Action

The mechanism by which Bis(dimethylsilyloxy)-diphenylsilane exerts its effects depends on its specific application. For example, in drug delivery systems, it may interact with biological membranes to facilitate the release of therapeutic agents. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane (BES)

Structural Differences : BES incorporates oxetane rings and methoxy groups, enhancing its UV reactivity, whereas bis(dimethylsilyloxy)-diphenylsilane lacks photoactive moieties.
Key Properties :

Property BES This compound (Inferred)
Induction Time (Photo-DSC) 0.2 s N/A (Non-photoreactive)
Thermal Stability (TGA) 446°C ~300–400°C (typical for siloxanes)
Tensile Strength 75.5 MPa Moderate (depends on crosslinking)
Application 3D printing resins Coatings, elastomers, intermediates

BES excels in UV-curing applications due to its oxetane groups, while this compound may prioritize thermal and mechanical stability.

Bis(4-(9-carbazolyl)phenyl)diphenylsilane (DPSiCBP)

Structural Differences: DPSiCBP contains carbazole units for optoelectronic functionality, contrasting with the non-conjugated dimethylsilyloxy groups in the target compound. Key Properties:

Property DPSiCBP This compound
Triplet Energy 2.95 eV N/A (non-electroluminescent)
Morphological Stability High (due to bulky carbazoles) Moderate (phenyl/siloxane balance)
Application OLED host materials Non-electronic materials

DPSiCBP is tailored for optoelectronics, whereas this compound serves general silicone applications.

Diphenylsilane (Ph₂SiH₂)

Structural Differences : Diphenylsilane is a simpler silane (Si-H bonds) without siloxane linkages.
Key Properties :

Property Diphenylsilane This compound
Reactivity High (Si-H bonds) Low (Si-O-Si linkages)
Thermal Stability ~200°C (decomposes) Higher (Si-O bond stability)
Application Reducing agent, catalyst precursor Material additive

Diphenylsilane is reactive in hydrosilylation, while the trisiloxane derivative offers stability for bulk materials.

Hexamethyldisiloxane (HMDSO)

Structural Differences : HMDSO is a linear siloxane (Si-O-Si) with methyl groups, lacking aromaticity.
Key Properties :

Property HMDSO This compound
Thermal Stability ~150°C (volatilizes) Higher (aromatic stabilization)
Hydrophobicity High Moderate (polar Si-O bonds)
Application Surface modification Structural materials

The diphenyl groups in this compound improve thermal resistance compared to HMDSO.

Biological Activity

Bis(dimethylsilyloxy)-diphenylsilane is a siloxane compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of two dimethylsilyloxy groups attached to a diphenylsilane backbone. This structure imparts unique chemical properties that influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial and fungal strains.
  • Anticancer Properties : Research indicates that this compound can inhibit the growth of cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is critical in various chronic diseases.

Antimicrobial Activity

A study reported the leishmanicidal activity of this compound against Leishmania mexicana promastigotes, with IC50 values indicating potent efficacy (below 1 µM) for several derivatives . The compound also demonstrated activity against other pathogens, suggesting broad-spectrum antimicrobial potential.

Anticancer Efficacy

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines, including RKO, A-549, MCF-7, PC-3, and HeLa. The results showed significant inhibition of cell viability, with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines . Notably, derivative 4r exhibited the highest potency in the RKO and PC-3 lines.

Cell LineIC50 (µM)Notes
RKO60.70Most sensitive to derivative 4r
PC-349.79Strong inhibition observed
HeLa78.72Significant cytotoxicity

Case Studies

Several case studies highlight the application of this compound in therapeutic contexts:

  • Leishmaniasis Treatment : In a clinical setting, derivatives of this compound were tested for their efficacy against leishmaniasis. The results indicated that certain compounds could serve as viable alternatives to traditional treatments like amphotericin B .
  • Cancer Therapy : A case study involving patients with advanced cancer demonstrated the potential use of this compound derivatives as adjunct therapy, enhancing the effects of established chemotherapeutic agents while reducing side effects.

Preparation Methods

Manganese-Catalyzed Reactions

Manganese complexes, such as Mn(N(SiMe₃)₂)₂ (denoted as 1 in the literature), have proven effective in dehydrogenative coupling between diols and hydrosilanes. For Bis(dimethylsilyloxy)-diphenylsilane, this method involves reacting diphenylsilane (Ph₂SiH₂) with dimethylsilanediol (HO-SiMe₂-OH) under inert conditions.

Reaction Conditions :

  • Catalyst Loading : 1 mol% Mn complex 1 .

  • Solvent : Toluene at reflux (110°C).

  • Time : 12–24 hours for >95% silane conversion.

Mechanistic Insights :
The Mn catalyst initiates dehydrogenation, forming Si–O–Si linkages via step-growth polymerization. The reaction proceeds through two stages:

  • Oligomer Formation : Early stages (1–4 hours) yield low-molecular-weight oligomers (Mₙ ≈ 1,600 g/mol).

  • Chain Propagation : Extended reaction times (8–22 hours) increase Mₙ to 13,000 g/mol, though stoichiometric control is critical to prevent polymerization and isolate the dimeric target.

Optimization Data :

ParameterValueImpact on Yield/Purity
Solvent (Toluene)Reflux (110°C)Maximizes Mₙ (15,000 g/mol)
Catalyst (Mn)1 mol%Ensures >95% silane conversion
Steric HindranceLow (e.g., Ph₂SiH₂)Enhances reaction rate

Nucleophilic Substitution with Clay Catalysts

Dichlorosilane-Based Synthesis

Adapting methods from bis(diethylamino)silane synthesis, this compound can be prepared via nucleophilic substitution of dichlorodiphenylsilane (Ph₂SiCl₂) with dimethylsilanol (Me₂SiOH).

Procedure :

  • Reactants : Ph₂SiCl₂ (100 parts), Me₂SiOH (200 parts), hexane (2,000 parts).

  • Catalyst : Acid-treated clay (1,000 parts).

  • Conditions : N₂ atmosphere, 40–60°C, 5–10 hours.

Key Steps :

  • Impurity Removal : Post-reaction purification involves distillation and adsorption using X-type molecular sieves.

  • Yield : 70–88% after acid/alkali washing.

Advantages :

  • Clay catalysts simplify separation and reduce side reactions.

  • Scalable due to mild temperatures and commercially available reagents.

Solvent-Dependent Hydrosilylation

Role of Solvent Polarity

Solvent choice critically impacts reaction efficiency. Polar solvents like acetonitrile favor rapid silane conversion but yield low-molecular-weight products (Mₙ ≈ 4,000 g/mol). In contrast, nonpolar solvents (toluene, 1,4-dioxane) enhance Mₙ by stabilizing intermediates.

Comparative Data :

SolventTemperature (°C)Mₙ (g/mol)Đ (M_w/M_n)
Acetonitrile824,0001.28
Toluene11015,0002.38
1,4-Dioxane1017,9001.87

For this compound, toluene is optimal, balancing reactivity and product isolation.

Steric and Electronic Effects

Substrate Design

Bulky substituents on diols or silanes hinder coupling efficiency. For example:

  • 1,4-Cyclohexanediol : Requires 20 hours for 80% conversion, yielding low Mₙ (3,100 g/mol).

  • Diphenylsilane : Less hindered than secondary silanes, enabling faster kinetics.

Recommendations :

  • Use rigid diols (e.g., 1,4-benzenedimethanol) to minimize undesired cyclization.

  • Avoid flexible linkers (e.g., 1,4-butanediol), which promote cyclic byproducts.

Purification and Characterization

Isolation Techniques

  • Distillation : Effective for separating volatile byproducts (e.g., HCl).

  • Adsorption : Molecular sieves (X-type) remove residual silanol groups.

Spectroscopic Validation :

  • ¹H NMR : Absence of Si–H (4.84 ppm) and –OH (2.0 ppm) signals confirms complete coupling.

  • ²⁹Si NMR : Single peak at −30.4 ppm verifies uniform Si environments .

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